Didemethyl Rizatriptan Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

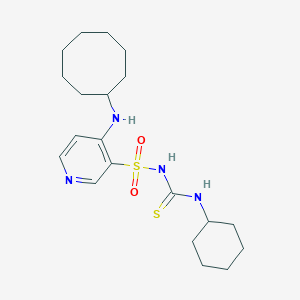

Didemethyl Rizatriptan Hydrochloride is a potent anticancer agent that belongs to the indirubin analog family . It acts as a selective inhibitor of various kinases, including cyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β) . Rizatriptan, from which Didemethyl Rizatriptan Hydrochloride is derived, is a headache medicine that narrows the blood vessels around the brain . It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .

Synthesis Analysis

The synthesis of Rizatriptan, the parent compound of Didemethyl Rizatriptan Hydrochloride, has been described in patents .Molecular Structure Analysis

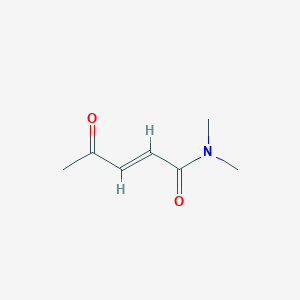

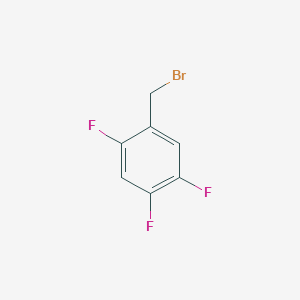

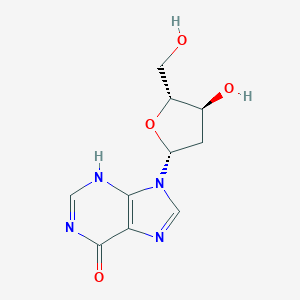

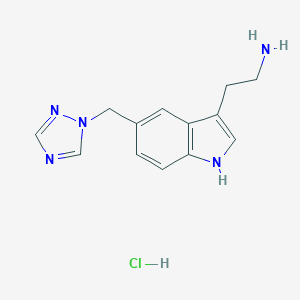

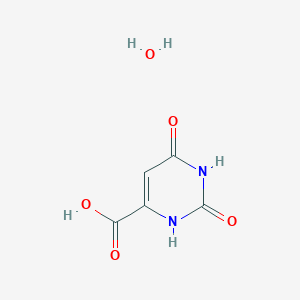

Didemethyl Rizatriptan Hydrochloride has a molecular formula of C13H16ClN5 and a molecular weight of 277.75300 g/mol . The structure includes an indole ring and a triazole ring, both of which are common structures in many bioactive compounds .Scientific Research Applications

Development of Mucoadhesive Buccal Film

Didemethyl Rizatriptan Hydrochloride has been used in the development of a thin mucoadhesive buccal film . This is aimed at optimizing the therapeutic efficacy of rizatriptan in migraine treatment, which is primarily limited due to low oral bioavailability and extensive first pass metabolism . The buccal films were fabricated by a conventional solvent casting method utilizing a combination of polymers . The films displayed optimal physicomechanical properties including mucoadhesive strength, which can prolong the buccal residence time .

Improvement of Bioavailability

The mucoadhesive buccal film of Didemethyl Rizatriptan Hydrochloride has shown to significantly improve the bioavailability of the drug . Pharmacokinetic data indicated a significantly higher rizatriptan plasma level and C max upon buccal film application as compared to oral solution . The observed AUC 0–12h in buccal treatment was two-fold higher than the control, and the relative bioavailability judged was 245% .

Bioequivalence Study

Didemethyl Rizatriptan Hydrochloride has been used in bioequivalence studies . A study was carried out to assess the bioequivalence and tolerability of two different oral formulations of rizatriptan . The 90% confidence intervals of the geometric mean values for the test/reference ratios for AUC 0-t and C max were within the bioequivalence acceptance range of 80%–125% .

Development of Orodispersible Tablets

Didemethyl Rizatriptan Hydrochloride has been used in the development of orodispersible tablets . These tablets are designed to disintegrate and dissolve rapidly in the saliva without the need for water . The aim of the study was to develop orally disintegrating films (ODFs) of RZT employing maltodextrin (MTX) and pullulan (PUL) as film-forming polymers, as well as propylene glycol (PG) as a plasticizer .

Mechanism of Action

Target of Action

Didemethyl Rizatriptan Hydrochloride, similar to its parent compound Rizatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the contraction of smooth muscles within the walls of blood vessels.

Mode of Action

Didemethyl Rizatriptan Hydrochloride interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction . This interaction also reduces sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .

Biochemical Pathways

It is known to act as a selective inhibitor of various kinases, includingcyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1) . These kinases are involved in a variety of cellular processes, including cell division, metabolism, and protein regulation.

Pharmacokinetics

Rizatriptan, its parent compound, is known to be well-absorbed and undergoes significant first-pass metabolism via monoamine oxidase-a . It is primarily excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan ranges from two to three hours .

Result of Action

The primary result of Didemethyl Rizatriptan Hydrochloride’s action is the relief of migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Action Environment

The action, efficacy, and stability of Didemethyl Rizatriptan Hydrochloride can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance, with a greater area under the curve (AUC) observed in patients with impaired renal function . Similarly, plasma concentrations of Rizatriptan were found to be approximately 30% greater in patients with moderate hepatic insufficiency . Gender also plays a role, with AUC being approximately 30% higher and Cmax being 11% higher in women than in men .

Safety and Hazards

Rizatriptan may cause serious side effects. Stop using rizatriptan and call your doctor at once if you have: sudden and severe stomach pain and bloody diarrhea; cold feeling or numbness in your feet and hands; severe headache, blurred vision, pounding in your neck or ears . You should not use rizatriptan if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

Future Directions

Rizatriptan has been approved by the FDA for children and adolescents of 6–17 years . The triptan-NSAID combination drug for pediatric patients also showed efficacy . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Didemethyl Rizatriptan Hydrochloride, as well as exploring its potential applications in other therapeutic areas.

properties

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOZZYWRWWRAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647334 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didemethyl Rizatriptan Hydrochloride | |

CAS RN |

1016900-28-9 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)